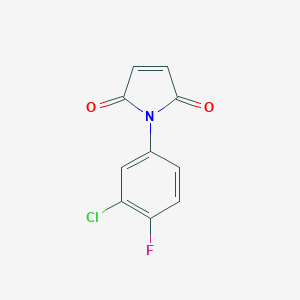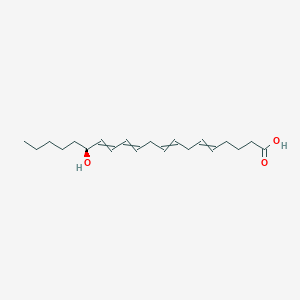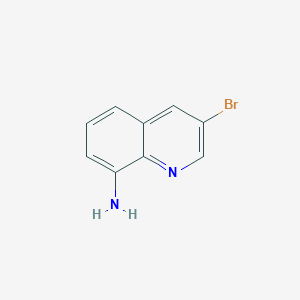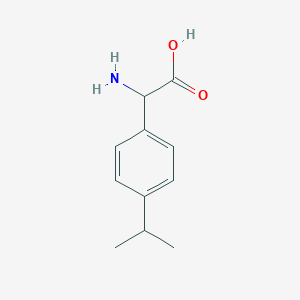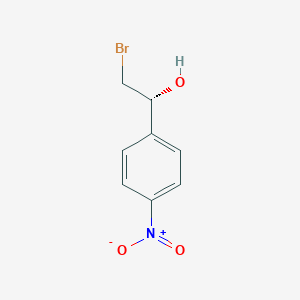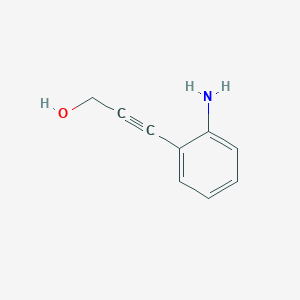
3-(2-Aminophenyl)prop-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminophenyl)prop-2-yn-1-ol, also known as propargylamine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a versatile building block for the synthesis of various biologically active compounds and has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery.
科学研究应用
3-(2-Aminophenyl)prop-2-yn-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Additionally, this compound has been used as a building block for the synthesis of various biologically active compounds, including monoamine oxidase inhibitors, antiviral agents, and neuroprotective agents.
作用机制
The mechanism of action of 3-(2-Aminophenyl)prop-2-yn-1-ol is not fully understood. However, it has been proposed that this compound acts as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting monoamine oxidase, 3-(2-Aminophenyl)prop-2-yn-1-ol may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
生化和生理效应
Studies have shown that 3-(2-Aminophenyl)prop-2-yn-1-ol has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, 3-(2-Aminophenyl)prop-2-yn-1-ol has been shown to have antitumor effects, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-Aminophenyl)prop-2-yn-1-ol in lab experiments is its versatility. This compound can be easily modified to produce various derivatives, making it a valuable building block for the synthesis of biologically active compounds. Additionally, 3-(2-Aminophenyl)prop-2-yn-1-ol is readily available and can be synthesized using simple methods. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-(2-Aminophenyl)prop-2-yn-1-ol can be toxic to cells, making it important to use caution when handling this compound in lab experiments.
未来方向
There are several future directions for the study of 3-(2-Aminophenyl)prop-2-yn-1-ol. One potential direction is the development of novel derivatives of this compound for the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Aminophenyl)prop-2-yn-1-ol and its potential therapeutic effects. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments and potential clinical applications.
In conclusion, 3-(2-Aminophenyl)prop-2-yn-1-ol is a versatile compound that has gained significant attention in the field of scientific research. Its unique properties make it a valuable building block for the synthesis of biologically active compounds, and its potential therapeutic effects make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
合成方法
The synthesis of 3-(2-Aminophenyl)prop-2-yn-1-ol can be achieved through various methods, including the reaction of propargyl bromide with aniline in the presence of a base, the reduction of 3-(2-Nitrophenyl)prop-2-yn-1-ol with hydrogen gas in the presence of a palladium catalyst, or the reaction of propargyl alcohol with aniline in the presence of a dehydrating agent. These methods have been optimized to produce high yields of the compound and can be easily scaled up for industrial applications.
属性
CAS 编号 |
125812-44-4 |
|---|---|
产品名称 |
3-(2-Aminophenyl)prop-2-yn-1-ol |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC 名称 |
3-(2-aminophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7,10H2 |
InChI 键 |
TZCKRVVSNALEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CCO)N |
规范 SMILES |
C1=CC=C(C(=C1)C#CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



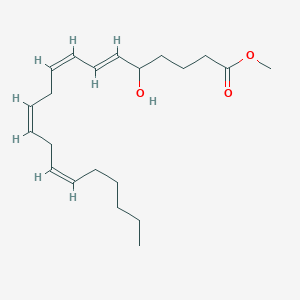
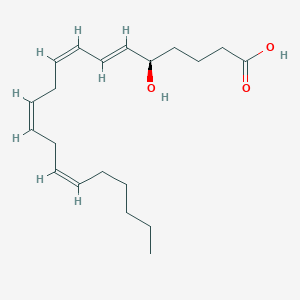
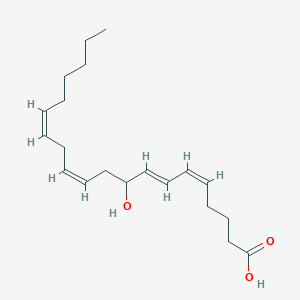
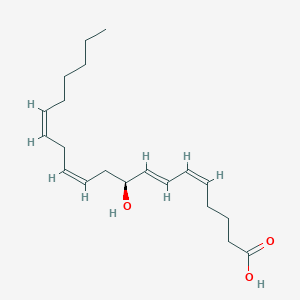
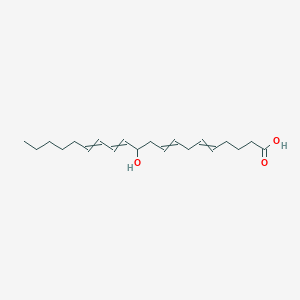
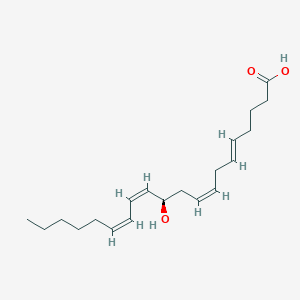

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)
